2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationships

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 326906-13-2; PubChem CID is a heterocyclic small molecule belonging to the triazolopyrimidine family, characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidine core bearing a 2-amino substituent, a 5-trifluoromethyl group, and a 7-hydroxyl moiety. The compound has a molecular formula of C6H4F3N5O and a molecular weight of 219.12 g/mol.

Molecular Formula C6H4F3N5O
Molecular Weight 219.127
CAS No. 326906-13-2
Cat. No. B2625156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS326906-13-2
Molecular FormulaC6H4F3N5O
Molecular Weight219.127
Structural Identifiers
SMILESC1=C(N=C2N=C(NN2C1=O)N)C(F)(F)F
InChIInChI=1S/C6H4F3N5O/c7-6(8,9)2-1-3(15)14-5(11-2)12-4(10)13-14/h1H,(H3,10,11,12,13)
InChIKeyPXRGEZDHAVMOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 326906-13-2): Core Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 326906-13-2; PubChem CID 612884) is a heterocyclic small molecule belonging to the triazolopyrimidine family, characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidine core bearing a 2-amino substituent, a 5-trifluoromethyl group, and a 7-hydroxyl moiety [1]. The compound has a molecular formula of C6H4F3N5O and a molecular weight of 219.12 g/mol [1]. Its computed physicochemical properties include an XLogP3-AA of -0.6, two hydrogen bond donors, five hydrogen bond acceptors, and zero rotatable bonds [1][2]. The compound exists predominantly as the 7-one tautomer (2-amino-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one) in solution [1]. It is commercially available as an off-white solid at purities of 95% (AKSci) and 98% (MolCore) for research and development use .

Why Generic Substitution Fails for 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol in Triazolopyrimidine-Based Development Programs


Substituting the 2-amino-5-trifluoromethyl substitution pattern with other triazolopyrimidine analogs introduces quantifiable shifts in hydrogen-bonding capacity, electronic distribution, and lipophilicity that can fundamentally alter target engagement. The presence of the 2-amino group provides two additional hydrogen bond donors (HBD count = 2) and contributes one additional hydrogen bond acceptor compared to the des-amino analog 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 40775-91-5, C6H3F3N4O, MW 204.11) [1][2]. Structural studies on the triazolopyrimidine class have established that the 7-hydroxyl/7-one moiety and the 2-position substituent are critical pharmacophoric elements for key biological targets including Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and various kinases, where even minor positional isomerism (e.g., 2-amino-7-ol vs. 7-amino-5-ol) can abrogate binding [3]. The combination of the electron-withdrawing trifluoromethyl group at position 5 and the electron-donating amino group at position 2 creates a unique push-pull electronic system that influences both tautomeric equilibrium and metabolic stability [1]. These structural distinctions mean that analogs lacking the 2-amino motif or bearing alternative substituents cannot serve as drop-in replacements in established synthetic routes or structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Versus Closest Structural Analogs


Hydrogen Bond Donor/Acceptor Profile: Quantitative Advantage of the 2-Amino Substituent Over Des-Amino Analog

The target compound possesses two hydrogen bond donors (HBD = 2) and five hydrogen bond acceptors (HBA = 5), compared to the des-amino analog 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 40775-91-5) which has only one hydrogen bond donor (HBD = 1) and four hydrogen bond acceptors (HBA = 4) due to replacement of the 2-amino group with a hydrogen atom [1]. The additional HBD from the 2-amino group provides an extra anchoring point for target engagement, which is significant given that the 7-hydroxyl/7-one moiety already serves as a key pharmacophoric element in kinase and DHODH inhibitor binding [2].

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationships

Lipophilicity Differentiation: XLogP3-AA of -0.6 Positions the 2-Amino Derivative in a Distinct Physicochemical Space Versus 5-Trifluoromethyl and 5-Methyl-2-(methylthio) Analogs

The computed XLogP3-AA value for the target compound is -0.6, indicating net hydrophilicity imparted by the 2-amino and 7-hydroxyl groups that partially offsets the lipophilic contribution of the 5-trifluoromethyl substituent [1]. This contrasts with the 5-methyl-2-(methylthio) analog (CAS 40775-78-8; C7H8N4OS; MW 196.23), which demonstrates higher predicted lipophilicity attributable to the methylthio and methyl substituents . The negative XLogP3-AA value of the target compound places it in a favorable range for aqueous solubility, an important consideration for biochemical assay compatibility and downstream formulation.

ADME Profiling Physicochemical Property Optimization Lead Optimization

Positional Isomer Baseline: 2-Amino-7-ol Versus 7-Amino-5-ol Substitution Pattern Differentiation Confirmed by GC-MS and NMR

The target compound (2-amino-7-ol; CAS 326906-13-2) is a well-characterized positional isomer of 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride (CAS 914205-08-6), which bears the amino group at the 7-position and hydroxyl at the 5-position . Both share the identical molecular formula C6H4F3N5O (MW 219.12) but differ in the connectivity of the amino and hydroxyl substituents. The target compound is unambiguously identified by its GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 5hqxzGzVGFe), with exact mass 219.036794 Da [1]. This spectroscopic authentication is critical because positional isomers cannot be distinguished by molecular weight or elemental analysis alone and require orthogonal analytical confirmation to prevent misidentification during procurement and inventory management.

Analytical Chemistry Quality Control Structure Confirmation

Class-Level Target Engagement Potential: Triazolopyrimidine Scaffold with 5-CF3 and 2-NH2 Substitution Pattern Matches Pharmacophoric Requirements for PfDHODH and Kinase Inhibition

The triazolopyrimidine scaffold has been validated as a privileged chemotype for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition, with the 5-trifluoromethyl-7-ol core (compound 4b, CAS 40775-91-5) serving as a key synthetic intermediate in the development of nanomolar PfDHODH inhibitors [1]. In this series, lead compound 7 (5-methyl-7-(naphthalen-2-ylamino)-[1,2,4]triazolo[1,5-a]pyrimidine) achieved a KI of 15 nM against PfDHODH with >5,000-fold selectivity over the human enzyme and an EC50 of 79 nM in whole-cell parasite assays [1]. Separately, DSM74 (5-methyl-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) demonstrated PfDHODH IC50 of 280 nM and PbDHODH IC50 of 380 nM [2]. The target compound, bearing the 2-amino substituent on the same core, represents an underexplored vector for further derivatization via the 2-amino handle, which can be elaborated through amide coupling, reductive amination, or diazotization chemistry to access new chemical space within this validated pharmacophore [3]. Note: Direct PfDHODH or kinase IC50 data for the target compound itself were not identified in peer-reviewed primary literature at the time of this analysis.

Antimalarial Drug Discovery Kinase Inhibition PfDHODH

Highest-Value Application Scenarios for 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Based on Structural Differentiation Evidence


Fragment-Based and Structure-Guided Drug Design Exploiting the 2-Amino Hydrogen Bond Donor

In fragment-based drug discovery programs targeting adenosine receptors (A1, A2A, A2B), kinases (CDK2, LCK, JAK2), or PfDHODH, the 2-amino group provides an additional hydrogen bond donor (HBD = 2 vs. HBD = 1 for the des-amino analog) that can be exploited for target engagement [1]. The triazolopyrimidine scaffold with 5-CF3 substitution has demonstrated binding to the kinase domain of human LCK in co-crystal structures (PDB 3AC5), establishing a structural precedent for 2-amino substituted derivatives engaging the hinge region of protein kinases [2]. The compound's low molecular weight (219.12 Da) and favorable XLogP3-AA (-0.6) make it suitable as a fragment starting point with room for vector-based growth [3].

Synthetic Diversification via the 2-Amino Handle for Antimalarial Lead Optimization

The validated PfDHODH pharmacophore (5-CF3-7-ol triazolopyrimidine) combined with a 2-amino diversification handle enables the synthesis of focused compound libraries through amide bond formation, sulfonamide coupling, reductive amination, or Buchwald-Hartwig cross-coupling [4]. This strategy provides access to chemical space adjacent to the clinically evaluated DSM74 series (5-methyl-2-CF3 core) but with differentiated substitution at the 2-position rather than the 7-position, potentially addressing resistance mutations or species-selectivity limitations observed in the 7-amino series [5].

Quality-Controlled Building Block Procurement for Multi-Step Medicinal Chemistry Campaigns

The compound is available at defined purity grades (95% from AKSci, 98% from MolCore) with authenticated GC-MS spectral reference data in the Wiley Registry, enabling unambiguous identity confirmation upon receipt [3][6]. This level of characterization is essential for multi-step synthetic campaigns where trace impurities in early intermediates propagate through subsequent transformations, potentially confounding biological assay results. The zero rotatable bond count and planar fused ring system further simplify NMR characterization and purity assessment [3].

Comparative SAR Studies Differentiating 2-Amino-7-ol from 7-Amino-5-ol Positional Isomers

The availability of both the target compound (2-amino-7-ol) and its positional isomer 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride (CAS 914205-08-6) enables systematic exploration of regiochemical effects on target binding . Because both isomers share identical molecular formula (C6H4F3N5O) and exact mass (219.036794 Da), they serve as an ideal matched molecular pair for isolating the contribution of substituent positioning to biological activity, selectivity, and pharmacokinetic properties without confounding changes in lipophilicity or molecular weight [3].

Quote Request

Request a Quote for 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.